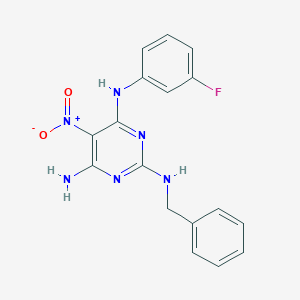
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a compound that features a cyclopentyl group attached to a piperidine ring, which is further connected to a pyrrolidine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the catalytic hydrogenation of pyrrolylpyridine derivatives using palladium on carbon as a catalyst in the presence of hydrochloric acid. This method simplifies the preparation and allows for the use of readily available starting materials .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
- (Piperidin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C15H26N2O |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(1-cyclopentylpiperidin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H26N2O/c18-15(16-9-3-4-10-16)13-6-5-11-17(12-13)14-7-1-2-8-14/h13-14H,1-12H2 |
InChI Key |
LRAMWHWHWAJACI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)

![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)

![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

